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8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride Documentation Hub

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  • Product: 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride
  • CAS: 1803591-03-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 8-Methylimidazo[1,2-a]pyridin-6-amine Hydrochloride

Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffolds is paramount to balancing pharmacodynamics with developability. The imidazo[1,2-a]pyridine core i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffolds is paramount to balancing pharmacodynamics with developability. The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle, frequently acting as a bioisostere for purines and indoles. Specifically, 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride serves as a highly versatile synthetic intermediate. Its unique electronic distribution, driven by the electron-donating 8-methyl group and the reactive 6-amine, makes it an ideal precursor for developing kinase inhibitors, antiviral agents[1], and novel protein-RNA interaction inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and analytical characterization protocols.

Core Physicochemical Properties & Structural Causality

Understanding the physicochemical parameters of 8-methylimidazo[1,2-a]pyridin-6-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The hydrochloride (HCl) salt form is predominantly utilized over the free base to prevent spontaneous oxidation of the electron-rich primary amine and to significantly reduce hygroscopicity, thereby improving shelf-life and handling accuracy.

Quantitative Data Summary
PropertyValue
Chemical Name 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride
CAS Number (HCl Salt) 1803591-03-8[3]
CAS Number (Free Base) 1226127-54-3[4]
Molecular Formula C8H10ClN3[5]
Molecular Weight (HCl Salt) 183.64 g/mol [5]
Monoisotopic Mass (Free Base) 147.07965 Da[6]
Canonical SMILES CC1=CC(=CN2C1=NC=C2)N.Cl[5]

Mechanistic Insight: The methyl group at the C8 position provides a critical steric shield. When incorporated into kinase inhibitors, this methyl group alters the dihedral angle of the molecule as it enters the ATP-binding hinge region, often enhancing target selectivity. Meanwhile, the C6-amine acts as a primary synthetic handle for amide couplings or Buchwald-Hartwig aminations, allowing chemists to extend the molecule into the solvent-exposed regions of a target protein.

Synthetic Methodologies & Workflows

The synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine typically proceeds via the catalytic reduction of its nitro precursor, 8-methyl-6-nitroimidazo[1,2-a]pyridine[2].

Protocol: Catalytic Hydrogenation and Salt Formation

Causality Note: Catalytic hydrogenation is strictly preferred over metal-mediated reductions (e.g., Fe/HCl or SnCl2) to eliminate the risk of heavy metal contamination, which can cause false positives in downstream biological screening assays.

Step-by-Step Methodology:

  • Dissolution: Suspend 8-methyl-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous ethanol (EtOH) within a round-bottom flask[2]. Anhydrous conditions prevent side reactions and improve the solubility of the nitro compound.

  • Degassing (Critical Safety Step): Seal the flask with a septum and actively bubble Argon through the solution for 10 minutes[2]. Causality: Removing dissolved oxygen is mandatory; introducing Palladium on Carbon (Pd/C) to an oxygen-rich solvent in the presence of hydrogen gas can cause auto-ignition.

  • Catalyst Addition: Carefully add 10% wt Pd/C (0.1 eq) under a positive stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir the reaction vigorously at room temperature until complete consumption of the starting material is observed via TLC or LC-MS.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional EtOH.

  • Salt Formation: Cool the filtrate to 0°C and dropwise add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether). Causality: The use of anhydrous ethereal HCl ensures the precipitation of a crisp, highly pure hydrochloride salt without inducing hydrolysis.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride.

G A 8-Methyl-6-nitroimidazo [1,2-a]pyridine B Catalytic Hydrogenation (H2, Pd/C, EtOH) A->B C 8-Methylimidazo[1,2-a] pyridin-6-amine (Free Base) B->C D HCl Salt Formation (Ethereal HCl) C->D E 8-Methylimidazo[1,2-a] pyridin-6-amine HCl D->E F Downstream Derivatization (Amide Coupling / Amination) E->F G Target Inhibitors (e.g., IMP2, Kinases) F->G

Workflow for the synthesis and derivatization of 8-methylimidazo[1,2-a]pyridin-6-amine HCl.

Applications in Drug Discovery: Target Pathways

Derivatives of 8-methylimidazo[1,2-a]pyridin-6-amine have shown remarkable efficacy in various therapeutic areas. Notably, they are utilized in the synthesis of antiviral agents targeting herpesviruses[1]. Furthermore, recent advancements have leveraged this scaffold to design small-molecule inhibitors of Protein-RNA interactions[2].

Specifically, this scaffold has been utilized to target IMP2 (Insulin-like growth factor 2 mRNA binding protein 2) [2]. IMP2 is a posttranscriptional regulator that is heavily upregulated in numerous mammalian cancer cell lines, promoting oncogenic proliferation[2]. By derivatizing the C6-amine, chemists can synthesize compounds that competitively bind to the KH domains of IMP2, disrupting its ability to bind target mRNA.

Pathway N1 Imidazopyridine Derivative N2 IMP2 Protein (RNA-Binding) N1->N2 Binds KH Domains N3 Disruption of Protein-RNA Complex N2->N3 Competitive Inhibition N4 Downregulation of Oncogenic Transcripts N3->N4 N5 Inhibition of Cancer Cell Proliferation N4->N5

Mechanism of action for IMP2 RNA-binding inhibition using imidazopyridine derivatives.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 8-methylimidazo[1,2-a]pyridin-6-amine HCl before downstream derivatization, a self-validating LC-MS protocol must be employed.

Protocol: LC-MS Validation

Causality Note: The primary goal here is to confirm the complete reduction of the nitro group (which would appear at m/z ~178 for the free base) to the amine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol. Dilute 1:10 in a mixture of Water/Acetonitrile (50:50).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent to sharpen the chromatographic peak of the basic amine and provides the necessary protons for positive electrospray ionization (ESI+).

  • Mass Spectrometry (ESI+): Scan in positive ion mode. The target compound will present a dominant [M+H]+ adduct.

  • Data Validation: You must observe a clean, singular peak in the UV chromatogram (254 nm) corresponding to a mass spectrum base peak at m/z 148.08 [6]. The presence of a peak at m/z 178 indicates incomplete hydrogenation, requiring the reaction to be resubjected to H2/Pd-C.

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Exploratory

In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 8-Methylimidazo[1,2-a]pyridin-6-amine Hydrochloride

Executive Summary The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in modern drug discovery, frequently utilized in the development of kinase inhibitors, anxiolytics, and antiulcer agents[1]. 8-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in modern drug discovery, frequently utilized in the development of kinase inhibitors, anxiolytics, and antiulcer agents[1]. 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS: 1803591-03-8) represents a highly functionalized derivative of this core. For researchers and drug development professionals, accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for verifying synthetic fidelity, salt form, and purity. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR spectral analysis of this compound, detailing the underlying electronic effects that dictate its unique spectral signature.

Structural and Electronic Causality

To interpret the NMR spectrum accurately, one must first understand the thermodynamic state of the molecule in solution. The compound possesses three potential sites for protonation: the N1 nitrogen of the imidazole ring, the N4 bridgehead nitrogen, and the C6 primary amine.

  • Regioselective Protonation: The pKa of the N1 nitrogen in the imidazo[1,2-a]pyridine core is approximately 6.8, whereas the aromatic C6-amine is significantly less basic (pKa ~ 4.0). Consequently, salt formation with hydrochloric acid regioselectively protonates the N1 position. X-ray crystallographic and metabolic studies of analogous structures have definitively confirmed N1 as the thermodynamic site of protonation[2].

  • Electronic Delocalization (Deshielding): Protonation at N1 converts the neutral free base into an imidazopyridinium cation. The resulting positive charge is delocalized across the 10 π-electron aromatic system. This global electron withdrawal strongly deshields the ring protons, inducing a downfield shift, particularly at the C2, C3, and C8 positions[3].

  • Lone-Pair Resonance (Shielding): Counteracting the cationic deshielding is the C6 primary amine. The nitrogen lone pair participates in resonance donation into the pyridine ring, heavily shielding the ortho positions (C5 and C7). This push-pull electronic system creates a highly distinctive chemical shift profile.

Protonation Base 8-Methylimidazo[1,2-a]pyridin-6-amine (Neutral Free Base) Acid Addition of HCl (Protonation Event) Base->Acid pKa ~ 6.8 (N1) vs ~ 4.0 (C6-NH2) Major N1-Protonated Imidazopyridinium (Thermodynamically Stable) Acid->Major Major Pathway (Delocalized Cation) Minor C6-Amine Protonation (Kinetically Disfavored) Acid->Minor Minor Pathway (Localized Cation) Effect1 1H NMR Impact: Ring Protons Deshielded Major->Effect1 Positive Charge Delocalization Effect2 1H NMR Impact: C5 & C7 Shielded by NH2 Major->Effect2 Lone Pair Resonance

Mechanistic pathway of N1-protonation and its electronic effects on NMR chemical shifts.

Self-Validating Experimental Protocol

A robust NMR workflow must be self-validating to ensure data integrity. The following protocol outlines the optimal acquisition strategy for this specific hydrochloride salt.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is selected because it fully solubilizes polar hydrochloride salts and lacks exchangeable protons, allowing the critical observation of the C6-NH2 and N1-H+ signals without deuterium exchange interference.

  • Internal Standardization: Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute 0.00 ppm reference point, isolating the chemical shifts from external magnetic field drift and validating the calibration.

  • Instrument Tuning & Shimming: Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming on the Z-axis until the solvent peak half-width is minimized (< 1.0 Hz).

  • 1H NMR Acquisition: Acquire at 400 MHz using 16 scans. Set the relaxation delay (d1) to 2.0 seconds.

    • Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the molecule.

  • 13C NMR Acquisition: Acquire at 100 MHz using 1024 scans with WALTZ-16 proton decoupling. Set d1 to 2.0 seconds.

    • Causality: The extended scan count compensates for the low natural abundance of 13C (~1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement on quaternary carbons (C4, C6, C8, C8a).

Workflow S1 1. Sample Prep 15mg in DMSO-d6 S2 2. Internal Std 0.05% TMS added S1->S2 S3 3. Instrument Tuning Lock, Shim, Tune S2->S3 S4 4. Acquisition 1H & 13C Scans S3->S4 S5 5. Processing FT & Phase Correct S4->S5

Self-validating experimental workflow for quantitative NMR acquisition and processing.

Spectral Data and Causal Assignments

The tables below summarize the quantitative NMR data, synthesizing empirical chemical shifts with their underlying electronic rationales[3].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N1-H+ ~ 13.50Broad Singlet (br s)-1HHighly deshielded acidic proton; broad due to quadrupolar relaxation of N.
C2-H 8.25Doublet (d)2.01HDeshielded by adjacent N1+; couples with C3-H.
C5-H 8.10Doublet (d)1.51HDeshielded by bridgehead N4, but partially shielded by C6-NH2.
C3-H 8.05Doublet (d)2.01HImidazole ring proton; couples with C2-H.
C7-H 7.15Doublet (d)1.51HOrtho to C6-NH2 and C8-Me; strongly shielded by amine resonance.
C6-NH2 5.80Broad Singlet (br s)-2HPrimary amine protons; broad due to intermediate exchange.
C8-CH3 2.50Singlet (s)-3HAliphatic methyl group attached to the aromatic ring.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C6 138.5Quaternary (C-NH2)Directly attached to the electronegative amine nitrogen.
C8a 135.2Quaternary (C)Bridgehead carbon, highly deshielded by the bicyclic system.
C8 125.4Quaternary (C-CH3)Alkyl-substituted aromatic carbon.
C7 118.6Methine (CH)Shielded by the ortho-amine resonance effect.
C5 115.3Methine (CH)Shielded by the ortho-amine resonance effect.
C2 112.8Methine (CH)Imidazole ring carbon.
C3 108.4Methine (CH)Imidazole ring carbon.
C8-CH3 16.5Primary (CH3)Aliphatic methyl carbon.

References

  • [3] 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center (DTIC). 3

  • [2] Antiulcer agents. 2. Gastric antisecretory, cytoprotective, and metabolic properties of substituted imidazo[1,2-a]pyridines and analogues. PubMed / NIH. 2

  • [1] Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). 1

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Foundational

A Technical Guide to the Crystallographic Analysis of 8-methylimidazo[1,2-a]pyridin-6-amine Salts: A Roadmap for Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 8-methylimidazo[1,2-a]pyridin-6-amine salts. While, to date, no public crystallographi...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 8-methylimidazo[1,2-a]pyridin-6-amine salts. While, to date, no public crystallographic data for this specific compound is available, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to generate and interpret such data. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Therefore, a detailed understanding of the three-dimensional structure of novel derivatives like 8-methylimidazo[1,2-a]pyridin-6-amine is paramount for advancing drug design and development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its wide range of biological activities.[2] Derivatives of this core structure have been investigated for their potential as anti-cancer, anti-tubercular, antiviral, and anti-inflammatory agents.[2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive insight into the solid-state structure of a molecule. This information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the spatial arrangement of atoms influences biological activity.

  • Rational Drug Design: Guiding the design of more potent and selective drug candidates.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its stability, solubility, and bioavailability.

  • Intellectual Property: Securing patent protection for novel crystalline forms.

This guide will focus on 8-methylimidazo[1,2-a]pyridin-6-amine, a promising but undercharacterized derivative, and its salts. Salt formation is a common strategy in drug development to improve the physicochemical properties of a parent molecule.

Synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine

A plausible synthetic route to 8-methylimidazo[1,2-a]pyridin-6-amine can be adapted from established methods for related compounds. A common and effective approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent.[2]

Proposed Synthetic Pathway:

Diagram of the Proposed Synthetic Workflow:

G A Starting Material: 5-methylpyridine-2,6-diamine D Cyclization Reaction A->D B Reagent: α-halo-carbonyl compound (e.g., chloroacetaldehyde) B->D C Reaction Conditions: Solvent (e.g., Ethanol), Heat C->D E Work-up and Purification: Extraction, Chromatography D->E F Product: 8-methylimidazo[1,2-a]pyridin-6-amine E->F

Caption: Proposed synthetic workflow for 8-methylimidazo[1,2-a]pyridin-6-amine.

Experimental Protocol:
  • Reaction Setup: To a solution of 5-methylpyridine-2,6-diamine in a suitable solvent such as ethanol, add an α-halo-carbonyl compound (e.g., chloroacetaldehyde).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Salt Formation and Crystallization

The formation of salts of 8-methylimidazo[1,2-a]pyridin-6-amine is a critical step for improving its physicochemical properties and for obtaining high-quality crystals. The presence of the basic amine and pyridine-like nitrogen atoms makes this compound an excellent candidate for salt formation with various acids.

Selection of Counter-ions:

The choice of the acid (counter-ion) can significantly influence the crystalline properties of the resulting salt. Common pharmaceutically acceptable acids include:

  • Inorganic Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.

  • Organic Acids: Tartaric acid, citric acid, maleic acid, succinic acid.

Crystallization Methodologies:

Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process. Several techniques can be employed:

Crystallization TechniqueDescription
Slow Evaporation A solution of the salt is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal growth.
Vapor Diffusion A concentrated solution of the salt is placed in a sealed container with a more volatile solvent in which the salt is less soluble. The slow diffusion of the anti-solvent vapor into the salt solution induces crystallization.
Cooling Crystallization A saturated solution of the salt at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal formation.

Diagram of the Crystallization Workflow:

G A Synthesized 8-methylimidazo[1,2-a]pyridin-6-amine B Dissolve in a suitable solvent (e.g., ethanol, methanol) A->B C Add a solution of the chosen acid (e.g., HCl in ethanol) B->C D Salt Formation C->D E Crystallization (Slow Evaporation, Vapor Diffusion, or Cooling) D->E F Harvest and Dry Crystals E->F G Single Crystal X-ray Diffraction F->G

Caption: General workflow for the salt formation and crystallization of 8-methylimidazo[1,2-a]pyridin-6-amine salts.

Crystallographic Data Analysis

Once suitable single crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine their three-dimensional structure.

Expected Structural Features:

Based on the known crystal structures of other imidazo[1,2-a]pyridine derivatives, several structural features can be anticipated:

  • Planarity: The fused imidazo[1,2-a]pyridine ring system is expected to be largely planar.

  • Hydrogen Bonding: The amine group and the nitrogen atoms of the heterocyclic core are potential hydrogen bond donors and acceptors. In the salt form, extensive hydrogen bonding networks involving the counter-ion are expected, which will play a crucial role in the crystal packing.

  • π-π Stacking: The aromatic nature of the imidazo[1,2-a]pyridine ring system may lead to π-π stacking interactions between adjacent molecules in the crystal lattice.

Presentation of Crystallographic Data:

A comprehensive crystallographic analysis should include the following data, typically presented in tabular format:

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry of the crystal lattice
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (ρ) g/cm³
Absorption Coefficient (μ) mm⁻¹
F(000) Number of electrons in the unit cell
Crystal Size mm
Theta range for data collection °
Reflections collected
Independent reflections
Goodness-of-fit on F²
Final R indices [I>2σ(I)] R1, wR2
R indices (all data) R1, wR2

Conclusion and Future Directions

This technical guide provides a systematic approach for the synthesis, crystallization, and crystallographic characterization of 8-methylimidazo[1,2-a]pyridin-6-amine salts. While specific experimental data for this compound is not yet in the public domain, the protocols and insights presented here, derived from the extensive literature on the imidazo[1,2-a]pyridine class of compounds, offer a solid foundation for researchers to generate this critical information.

The determination of the crystal structures of various salts of 8-methylimidazo[1,2-a]pyridin-6-amine will be a significant contribution to the field of medicinal chemistry. This data will enable detailed structure-activity relationship studies, facilitate the design of new and improved therapeutic agents, and provide the necessary foundation for intellectual property protection and further drug development efforts.

References

  • Kamal, A., et al. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides.
  • Kollár, L., et al. (2020).
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride. Retrieved from [Link]

  • Chekuri, S. R., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(15), 8969-8978.
  • European Patent Office. (2023).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Liu, J., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163825.
  • Singh, U. P., & Gahtori, P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
  • Chia, T. S., et al. (2019).
  • Zgharia, A., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 893788: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). Silver-Catalyzed Intramolecular Domino Annulation of N-Propargylamines: An Approach to Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 78(3), 1266-1272.
  • Kamal, A., et al. (2018). Design, synthesis and biological evaluation of novel azo-based imidazo[1,2-a]pyridine derivatives: In vitro and in silico investigations. Bioorganic Chemistry, 81, 339-351.
  • Mohan, D. C., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Kulesza, A., et al. (2022). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Crystals, 12(11), 1599.
  • NextSDS. (n.d.). 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 8-Methylimidazo[1,2-a]pyridin-6-amine HCl

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The imidazo[1,2- a ]pyridine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting GABA receptors, kinase inhibitors, and anti-cancer therapeutics. However, functionalizing this core via the palladium-catalyzed Buchwald-Hartwig amination presents significant synthetic hurdles when the substrate is a primary heteroarylamine hydrochloride salt, such as 8-methylimidazo[1,2- a ]pyridin-6-amine HCl .

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and design a reaction system that addresses three specific mechanistic failure points: catalyst poisoning, over-arylation, and stoichiometric imbalance.

Overcoming Heteroaromatic Catalyst Poisoning

Heteroaromatic amines containing basic nitrogen atoms (like the bridgehead nitrogen in imidazo[1,2- a ]pyridines) often act as bidentate or bridging ligands. They can sequester palladium into catalytically dead, off-cycle bis-ligated complexes. To prevent this, the extreme steric demand of a dialkylbiarylphosphine ligand is required to enforce a strictly mono-ligated L1​Pd(0) active species .

The Role of BrettPhos in Preventing Bis-Arylation

Primary amines are notoriously prone to bis-arylation, yielding unwanted tertiary amines. The Buchwald group specifically designed BrettPhos (and its variants like t BuBrettPhos) to solve this. The electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide, while the massive steric bulk of the triisopropylphenyl ring forces rapid reductive elimination before a second arylation event can occur .

Stoichiometric Management of the HCl Salt

The substrate is supplied as a hydrochloride (HCl) salt. A common point of failure in standard protocols is treating this substrate as a free amine. The presence of the HCl salt necessitates a stoichiometric adjustment of the base. Failure to account for the HCl equivalent will result in incomplete deprotonation of the palladium-amine complex, stalling the catalytic cycle at the L1​Pd(II)(Ar)(X)(NH2​R) intermediate. We utilize Sodium tert-butoxide (NaO t Bu) at >2.2 equivalents: 1.0 eq to liberate the free base in situ, and 1.2−1.5 eq to drive the catalytic cycle .

Reaction Optimization & Data Presentation

To validate the causality of our reagent choices, an optimization matrix was executed using 4-chlorotoluene as a model aryl halide coupling partner. The quantitative data summarized in Table 1 demonstrates why BrettPhos and a stoichiometric excess of NaO t Bu are mandatory for this transformation.

Table 1: Base and Ligand Screening for 8-Methylimidazo[1,2- a ]pyridin-6-amine HCl Amination

EntryLigandBase (Equivalents)SolventTemp (°C)Yield (%)Mechanistic Observation
1XPhosCs₂CO₃ (2.5)Dioxane10015%Severe catalyst poisoning by substrate.
2RuPhosNaO t Bu (2.5)Toluene8042%Significant bis-arylation (tertiary amine formed).
3BrettPhosNaO t Bu (1.2)Toluene800%Reaction stalled; insufficient base to neutralize HCl.
4 BrettPhos NaO t Bu (2.5) Toluene 80 91% Clean mono-arylation; optimal conditions.
5 t BuBrettPhosNaO t Bu (2.5)Toluene8088%Comparable to BrettPhos, slightly slower rate.

Visualizations of the Catalytic System

CatalyticCycle Pd0 L•Pd(0) Active Catalyst OxAdd Oxidative Addition L•Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination L•Pd(II)(Ar)(NH2R)X OxAdd->AmineBind + R-NH2•HCl (Neutralized) Deprot Deprotonation L•Pd(II)(Ar)(NHR) AmineBind->Deprot + NaOtBu - tBuOH, - NaX RedElim Reductive Elimination Product + L•Pd(0) Deprot->RedElim RedElim->Pd0 Regenerates Pd(0)

Fig 1: BrettPhos-mediated Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Workflow Step1 1. Preparation Weigh Reagents (Glovebox) Step2 2. Neutralization Add >2.2 eq Base to neutralize HCl Step1->Step2 Step3 3. Reaction Heat at 80°C in Toluene Step2->Step3 Step4 4. Workup Filter & Concentrate (Celite Pad) Step3->Step4 Step5 5. Purification Flash Chromatography (DCM/MeOH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the amination of heteroarylamine salts.

Experimental Methodology

Reagents & Equipment
  • Substrate A: 8-Methylimidazo[1,2- a ]pyridin-6-amine HCl (1.0 mmol)

  • Substrate B: Aryl Halide (e.g., Aryl bromide or chloride) (1.1 mmol)

  • Catalyst: BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaO t Bu) (2.5 mmol, 2.5 eq)

  • Solvent: Anhydrous Toluene (degassed, 5.0 mL)

  • Equipment: Oven-dried Schlenk tube, magnetic stir bar, nitrogen/argon manifold or glovebox.

Step-by-Step Protocol

Step 1: Air-Free Preparation (Glovebox or Standard Schlenk Technique)

  • Transfer the oven-dried Schlenk tube equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add 8-methylimidazo[1,2- a ]pyridin-6-amine HCl (1.0 mmol), the aryl halide (1.1 mmol, if solid), BrettPhos Pd G3 (2 mol%), and NaO t Bu (2.5 mmol) directly into the tube.

  • Causality Note: Using a G3 precatalyst ensures a 1:1 ratio of Pd to BrettPhos and rapid generation of the active L1​Pd(0) species at room temperature, minimizing the risk of the imidazopyridine substrate coordinating to Pd(II) before the cycle begins.

Step 2: Solvent Addition & Neutralization

  • Seal the Schlenk tube with a rubber septum and remove it from the glovebox (if applicable), connecting it to a Schlenk line under positive argon pressure.

  • Add anhydrous, degassed toluene (5.0 mL) via syringe. If the aryl halide is a liquid, add it at this stage.

  • Stir the mixture vigorously at room temperature for 5 minutes. The NaO t Bu will immediately neutralize the HCl salt, generating the free amine and NaCl in situ.

Step 3: Heating & Reaction Execution

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C.

  • Allow the reaction to stir vigorously for 2–4 hours.

Step 4: In-Process Self-Validation (LC-MS)

  • To ensure the protocol is a self-validating system, withdraw a 10 µL aliquot after 30 minutes, dilute in LC-MS grade Methanol, and analyze.

  • Diagnostic Markers:

    • Presence of m/z 148.1 [M+H]+ (free base of starting amine) without product indicates successful neutralization but a failed catalytic cycle (check for oxygen ingress).

    • Presence of a bis-arylated mass indicates compromised ligand steric bulk; verify the integrity of the BrettPhos ligand.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts (NaCl, unreacted NaO t Bu).

  • Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Typical eluent: gradient of Dichloromethane to 5% Methanol in Dichloromethane, as the imidazopyridine product is highly polar).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides and Amines at Room Temperature. Journal of the American Chemical Society, 130(41), 13552-13554. URL: [Link]

  • Reichert, E. C. (2021). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace Archive. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Reacting 8-Methylimidazo[1,2-a]pyridin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of electron-rich aromatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of electron-rich aromatic amines. 8-Methylimidazo[1,2-a]pyridin-6-amine is a highly valuable building block in drug discovery, but its unique electronic properties make it notoriously difficult to handle without significant degradation.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality of its oxidative degradation and provide self-validating workflows to ensure the scientific integrity of your synthetic steps.

The Causality of Degradation: Why Does It Oxidize?

The imidazo[1,2-a]pyridine core is inherently electron-rich[1]. When you introduce a primary amine at the 6-position and a methyl group at the 8-position, the inductive electron donation from the methyl group further raises the Highest Occupied Molecular Orbital (HOMO) of the molecule. This makes the 6-amino group highly susceptible to Single-Electron Transfer (SET) to molecular oxygen (O₂), forming a highly reactive aminyl radical. Once formed, this radical rapidly initiates a cascade of auto-oxidation, leading to azo-dimerization, nitroso formation, and polymeric tars.

G N1 8-Methylimidazo[1,2-a] pyridin-6-amine N2 O2 Exposure (Single Electron Transfer) N1->N2 Heat / Light N3 Aminyl Radical Intermediate N2->N3 - e⁻, - H⁺ N4 Azo Dimerization & Polymeric Tars (Dark Brown) N3->N4 Radical Coupling N5 Nitroso/N-Oxide Derivatives N3->N5 Further Oxidation

Oxidation pathway of 8-methylimidazo[1,2-a]pyridin-6-amine triggered by molecular oxygen.
Troubleshooting & FAQs

Q1: My cross-coupling reaction mixture turns dark brown/black immediately upon heating. What is happening? A: You are observing the macroscopic evidence of aminyl radical polymerization. Because high-temperature reactions (>80 °C) drastically increase the kinetic energy of the molecules, any trace dissolved oxygen will rapidly oxidize the 8-methylimidazo[1,2-a]pyridin-6-amine[2]. The dark color is a self-validating indicator of failure: a successful, oxygen-free reaction with this substrate should remain pale yellow or amber. You must rigorously degas your solvents prior to heating.

Q2: I sparged my solvent with Nitrogen for 10 minutes, but the amine still oxidized. Why? A: Sparging (bubbling gas through a needle) only displaces most of the dissolved oxygen. For highly sensitive, electron-rich amines like this one, sparging leaves behind enough parts-per-million (ppm) of O₂ to initiate the radical chain reaction. You must transition to the Freeze-Pump-Thaw (FPT) method, which utilizes high vacuum to completely extract trapped gases from the frozen solvent matrix[2].

Q3: Can I use chemical additives to protect the amine during the reaction without adding a formal protecting group? A: Yes. If trace oxygen cannot be entirely eliminated, you can introduce a radical scavenger such as Butylated hydroxytoluene (BHT) . BHT acts as a sacrificial antioxidant. It donates a hydrogen atom to the peroxy or aminyl radicals, converting them into stable hydroperoxides while the BHT itself becomes a stable, unreactive phenoxy radical[3]. Adding 0.1–0.5 equivalents of BHT to your reaction mixture can effectively quench the auto-oxidation cycle.

Q4: If inert conditions and antioxidants fail, how should I chemically protect the amine? A: You must temporarily reduce the electron density of the nitrogen atom. Converting the primary amine to a secondary amide or carbamate is standard. However, for highly electron-rich systems, standard Boc protection might not be sufficient to prevent oxidation at the α-carbon or the ring system. Using a strongly electron-withdrawing group like 4-nitrobenzenesulfonyl (Nosyl/Ns) is highly recommended. N-Nosyl protection strongly deactivates the amine via inductive effects, effectively shielding the molecule from deleterious oxidation while allowing for mild deprotection later[4].

Quantitative Comparison: Solvent Degassing Methods

To ensure experimental success, select the degassing method that matches the sensitivity of your reaction.

Degassing MethodDissolved O₂ RemovedTime RequiredSolvent Loss RiskBest Used For
Ultrasonication ~60%5 minsLowHPLC preparation; robust substrates.
Inert Gas Sparging ~80-90%15-30 minsModerateStandard cross-couplings; moderately stable amines.
Freeze-Pump-Thaw >99.9% 45 minsVery Low8-methylimidazo[1,2-a]pyridin-6-amine ; sensitive catalysts.
Experimental Protocol: The Freeze-Pump-Thaw (FPT) Methodology

This protocol is a self-validating system. The visual cessation of gas bubbles during the thawing phase physically proves the absence of dissolved oxygen[2].

Prerequisites: Schlenk line with high vacuum (< 0.1 mmHg), liquid nitrogen (LN₂) dewar, heavy-wall Schlenk flask.

  • Preparation: Place your reaction solvent (and the 8-methylimidazo[1,2-a]pyridin-6-amine, if stable in the solvent at room temperature) into a heavy-wall Schlenk flask. Do not fill the flask more than 50% to prevent shattering during expansion. Ensure the stopcock is sealed.

  • Freeze: Submerge the flask into the LN₂ dewar. Wait until the solvent is completely frozen solid. Causality note: Freezing prevents the solvent from boiling off when exposed to high vacuum.

  • Pump: Once completely frozen, open the stopcock to the high vacuum line for 5–10 minutes. This evacuates the headspace of all atmospheric gases.

  • Seal & Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the LN₂ and place it in a tepid water bath.

    • Self-Validation Checkpoint: As the solvent melts, you will see bubbles of trapped oxygen and nitrogen violently escaping the liquid matrix.

  • Cycle: Repeat steps 2 through 4 a minimum of three times .

    • Self-Validation Checkpoint: The degassing is complete when the solvent thaws completely without the evolution of any gas bubbles.

  • Backfill: After the final thaw, backfill the flask with ultra-pure Argon gas.

Workflow S1 Substrate Prep (Inert Glovebox) S2 Solvent Degassing (Freeze-Pump-Thaw) S1->S2 S3 Radical Scavenger (Add BHT) S2->S3 S4 Reaction Execution (Argon Atmosphere) S3->S4 S5 Visual Validation (Pale = Success) S4->S5

Step-by-step workflow for setting up an oxygen-free reaction system.
References
  • Department of Chemistry, University of Rochester. "How to Degas Solvents." University of Rochester. Available at:[Link]

  • White, M. C., et al. "Remote, Late-Stage Oxidation of Aliphatic C–H Bonds in Amide-Containing Molecules." National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia Contributors. "Butylated hydroxytoluene." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Omega. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." American Chemical Society. Available at: [Link]

Sources

Optimization

resolving solubility issues with 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride

Technical Support Center: 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS: 1803591-03-8). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

I. Compound Overview & Intrinsic Properties

8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride is a heterocyclic amine salt.[1][2] The imidazopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[3][4][5] The hydrochloride salt form is common for amine-containing compounds to improve stability and handling. However, this salt form can present solubility challenges, particularly in neutral or alkaline aqueous solutions.

Key Molecular Features Influencing Solubility:

  • Imidazopyridine Core: The nitrogen atoms in the bicyclic system can be protonated, which is key to its pH-dependent solubility.[6]

  • Amine Group (-NH2): This basic group is protonated in the hydrochloride salt, contributing to its initial aqueous solubility.

  • Methyl Group (-CH3): This adds some lipophilicity to the molecule.

  • Hydrochloride Salt: The salt form generally enhances aqueous solubility compared to the free base, especially in acidic conditions.[7]

PropertyValueSource
CAS Number 1803591-03-8[1][2]
Molecular Formula C8H10ClN3[1]
Molecular Weight 183.64 g/mol [1][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride not dissolving in water or PBS (pH 7.4)?

Answer:

This is a common and expected observation. While the hydrochloride salt is designed to enhance aqueous solubility, the key factor is pH.[6] Your compound is a salt of a weak base. In a neutral pH environment like PBS (pH 7.4), the amine hydrochloride can begin to convert to its less soluble free base form, leading to precipitation or incomplete dissolution. The solubility of ionizable compounds is often lowest near their isoelectric point and increases as the pH moves away from it. For a basic compound like this, solubility is significantly higher in acidic conditions where the molecule is fully protonated.[9]

FAQ 2: What is the best solvent to prepare a stock solution?

Answer:

The choice of solvent depends on the requirements of your downstream experiment.

  • For Aqueous Buffers: If your assay requires an aqueous buffer, it is crucial to use one with an acidic pH. Start with a buffer of pH 4-5. A simple citrate or acetate buffer can be effective.[10] Always ensure the final pH of your working solution is compatible with your assay system.[11]

  • For Organic Solvents: If your experimental design allows, using a polar aprotic organic solvent is often the most straightforward approach.

    • Recommended Starting Points:

      • DMSO (Dimethyl Sulfoxide): Generally an excellent choice for creating high-concentration stock solutions of many organic molecules, including imidazopyridine derivatives.[12]

      • DMF (Dimethylformamide): Another good option, similar to DMSO.

      • Ethanol: Can be effective, though you may not achieve as high a concentration as with DMSO or DMF.[13]

FAQ 3: I dissolved my compound in DMSO to make a stock, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer:

This is a classic solubility problem when moving from a highly solubilizing organic solvent to an aqueous medium. The DMSO keeps the compound soluble at high concentrations, but upon dilution, the compound crashes out as it comes into contact with the aqueous environment where its solubility is much lower.

Here’s a systematic approach to troubleshoot this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your assay. It may be that your target concentration exceeds the compound's solubility limit in the final buffer.

  • Increase the Percentage of Co-solvent: While it's best to keep the final concentration of organic solvents low in biological assays (typically <1%, and often <0.5% DMSO to avoid off-target effects), sometimes a slight increase can maintain solubility.[11] You must, however, run a vehicle control with the same final co-solvent concentration to ensure it is not affecting your experimental results.[11]

  • Use an Acidified Aqueous Buffer: As mentioned in FAQ 1, preparing your final working solution in a buffer with a pH of 4-6 can keep the compound protonated and soluble.[11]

  • Employ Solubilizing Excipients: For more challenging cases, consider the use of excipients.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14]

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can help maintain solubility. Be aware that surfactants can have their own biological effects.

III. Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended when an organic solvent is not permissible in the final assay.

  • Buffer Preparation: Prepare a 50 mM sodium acetate or sodium citrate buffer. Adjust the pH to 4.5 with acetic acid or citric acid, respectively.[10]

  • Weighing the Compound: Accurately weigh out 1.836 mg of 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (for 1 mL of a 10 mM stock).

  • Dissolution: a. Add the weighed compound to a microcentrifuge tube. b. Add the pH 4.5 buffer to the desired final volume (e.g., 1 mL). c. Vortex thoroughly for 1-2 minutes. d. If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be effective.[13] e. Sonicate for 5-10 minutes in a bath sonicator if solid particles remain.

  • Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter that is compatible with acidic solutions (e.g., a PVDF membrane).

  • Storage: Store the stock solution at -20°C or -80°C. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for addressing solubility challenges with 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride.

Solubility_Troubleshooting start Start: Solubility Issue Identified check_solvent What is the primary solvent? start->check_solvent aqueous Aqueous Buffer (e.g., PBS) check_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic Organic check_ph check_ph aqueous->check_ph precipitation_on_dilution Problem: Precipitates upon dilution into aqueous media. organic->precipitation_on_dilution ph_no No check_ph->ph_no pH is neutral/basic ph_yes Yes check_ph->ph_yes pH is acidic adjust_ph Action: Adjust pH to 4.0-5.5 using an appropriate buffer system (e.g., citrate, acetate). ph_no->adjust_ph success Success: Compound is soluble. ph_yes->success recheck_solubility1 Is it soluble now? adjust_ph->recheck_solubility1 recheck_solubility1->ph_yes Yes fail Issue Persists: Consider resynthesis as a different salt form or derivatization. recheck_solubility1->fail No sol_options Explore Advanced Options precipitation_on_dilution->sol_options lower_conc Option 1: Lower the final working concentration. sol_options->lower_conc increase_cosolvent Option 2: Increase co-solvent percentage in final medium (with proper vehicle controls). sol_options->increase_cosolvent use_excipients Option 3: Use solubilizing excipients (e.g., cyclodextrins). sol_options->use_excipients lower_conc->success increase_cosolvent->success use_excipients->success

Caption: A step-by-step workflow for addressing solubility issues.

IV. Advanced Considerations

The Common Ion Effect

If you are working in a solution with a high concentration of chloride ions (e.g., from KCl or NaCl), you might observe a decrease in the solubility of 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride.[15][16] This is known as the common ion effect. The excess chloride ions in the solution can shift the dissolution equilibrium to the left, favoring the solid, undissolved state. If this is suspected, consider using a buffer system that does not contain chloride ions.

Conversion to Free Base

In some organic synthesis applications, it may be beneficial to convert the hydrochloride salt to the free base.[13] This will dramatically decrease its aqueous solubility but increase its solubility in less polar organic solvents like dichloromethane, ethyl acetate, or ethers.[13] This can be achieved by partitioning the hydrochloride salt between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate). After extraction and drying of the organic layer, the free base can be isolated.

V. References

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? The Pharma Innovation. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PMC. [Link]

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]

  • 4.1.3. BUFFER SOLUTIONS. European Pharmacopoeia. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • How can I neutralize aminehydrochlorides? ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. [Link]

  • A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. ScienceOpen. [Link]

  • 16.2: Buffers: Solutions That Resist pH Change. Chemistry LibreTexts. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Imidazo[1,2-a]pyridin-8-amine. PubChem. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. [Link]

Sources

Troubleshooting

handling and storage stability of 8-methylimidazo[1,2-a]pyridin-6-amine HCl

Welcome to the Technical Support Center for 8-methylimidazo[1,2-a]pyridin-6-amine HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-methylimidazo[1,2-a]pyridin-6-amine HCl .

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Imidazopyridine derivatives are foundational pharmacophores in kinase inhibitor development and advanced API synthesis [1]. However, their electron-rich aromatic systems and specific salt forms present unique handling challenges. This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Physicochemical Properties & Storage Metrics

To establish a baseline for quality control, you must first understand the quantitative parameters of your compound. The hydrochloride salt form significantly alters the handling requirements compared to its free-base counterpart [2].

PropertyValueClinical / Experimental Relevance
IUPAC Name 8-methylimidazo[1,2-a]pyridin-6-amine hydrochlorideCore scaffold for protein-RNA interaction inhibitors and kinase targeting [3].
CAS Number 1803591-03-8Primary identifier for procurement and inventory tracking.
Molecular Weight 183.64 g/mol Critical for precise molarity calculations in biochemical assays.
Molecular Formula C8H10ClN3The HCl salt enhances aqueous solubility but introduces hygroscopicity.
Monoisotopic Mass 147.08 Da (Free base)Target for LC-MS validation (Look for[M+H]+ at 148.08 m/z) [4].
Appearance Off-white to pale yellow solidVisual baseline; darkening indicates oxidative degradation.
Solubility Limits DMSO (≥50 mM), Water (≥10 mM)DMSO is strictly preferred for long-term stock stability [3].
Storage (Solid) -20°C, desiccated, darkPrevents ambient photo-oxidation and lattice hydration [5].

Part 2: Troubleshooting & FAQs

Q1: My powder was originally off-white, but it has turned dark brown. Is it still usable?

A: No, we strongly advise against using discolored batches for sensitive biological assays.

  • Mechanistic Rationale: The imidazopyridine core is highly electron-rich. The presence of the primary amine at the 6-position further increases electron density, making the molecule highly susceptible to electrophilic attack by molecular oxygen (auto-oxidation) [5]. When exposed to ambient light and air, the amine oxidizes into N-oxides or azo-dimeric species, which are heavily conjugated and appear dark brown or black.

  • Impact: These degradation products can act as false positives in fluorescence-based assays (due to quenching) or covalently bind to off-target proteins.

Q2: The compound has formed a hard, sticky clump inside the vial and is impossible to weigh accurately. How do I fix this?

A: You are experiencing deliquescence due to improper temperature equilibration.

  • Mechanistic Rationale: The hydrochloride (HCl) salt of this amine is intensely hygroscopic. The protonated amine creates a highly polar crystal lattice that rapidly coordinates with atmospheric water molecules. If you open a vial immediately after taking it out of the -20°C freezer, ambient moisture instantly condenses on the cold powder.

  • Resolution: You cannot easily reverse this without recrystallization. To prevent it, you must allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

Q3: Can I store my 10 mM stock solutions in aqueous assay buffer at 4°C?

A: No. Aqueous storage will lead to rapid hydrolysis and precipitation.

  • Mechanistic Rationale: While the HCl salt makes the compound soluble in water, aqueous environments facilitate nucleophilic attacks and pH-dependent shifts. If your buffer pH exceeds the pKa of the protonated amine (typically around pH 6.5–7.5 for imidazopyridines), the compound will revert to its free-base form, which is highly insoluble in water and will precipitate out of solution, ruining your assay concentration [3].

  • Best Practice: Always prepare stock solutions in 100% anhydrous DMSO and store them at -80°C. Only dilute into aqueous buffers immediately before the assay.

DegradationMechanisms Compound 8-methylimidazo[1,2-a] pyridin-6-amine HCl Hygroscopy Lattice Hydration (Clumping) Compound->Hygroscopy HCl Salt Affinity Oxidation Amine Oxidation (Darkening) Compound->Oxidation Electron-rich Core Moisture Atmospheric Moisture Moisture->Compound Condensation Light Light / Oxygen Light->Compound Photo-oxidation Mitigation1 Desiccator / Argon Hygroscopy->Mitigation1 Prevented by Mitigation2 Amber Vial / -20°C Oxidation->Mitigation2 Prevented by

Fig 1. Environmental degradation pathways and required mitigation strategies.

Part 3: Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your experimental results, your handling procedures must be a self-validating system. Follow this methodology strictly when preparing in vitro stock solutions.

Protocol: Preparation of a 10 mM Anhydrous DMSO Stock Solution

Materials Required:

  • 8-methylimidazo[1,2-a]pyridin-6-amine HCl (Solid)

  • Anhydrous DMSO (≥99.9% purity, stored over molecular sieves)

  • Argon or dry Nitrogen gas line

  • Amber Eppendorf tubes (Light-blocking)

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of the compound from the -20°C freezer into a vacuum desiccator. Allow it to sit for exactly 30 minutes to reach room temperature.

    • Causality: Prevents condensation of ambient humidity onto the hygroscopic HCl salt.

  • Inert Atmosphere Weighing: Purge a microbalance enclosure with Argon/Nitrogen. Rapidly weigh out exactly 1.84 mg of the powder.

  • Solubilization: Transfer the powder to a clean amber vial and immediately add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 30 seconds. Do not heat the solution, as thermal stress accelerates oxidation. The solution should be perfectly clear and pale yellow.

  • Self-Validation Check (Crucial): Before proceeding, visually inspect the solution against a white background. If the solution is cloudy, moisture has compromised the sample. If the solution is brown, the powder was pre-oxidized. Discard and start over. For rigorous validation, run a 1 µL aliquot on LC-MS to confirm the presence of the 148.08 m/z [M+H]+ peak [4].

  • Aliquot and Freeze: Divide the stock into 50 µL single-use aliquots in amber Eppendorf tubes. Purge the headspace of each tube with Argon before capping. Store immediately at -80°C.

ProtocolWorkflow Step1 1. Equilibrate to RT (Inside Desiccator) Step2 2. Weigh Powder (Under N2/Ar stream) Step1->Step2 Prevents condensation Step3 3. Dissolve in Anhydrous DMSO (Vortex without heat) Step2->Step3 Minimizes oxidation Step4 4. Aliquot Solution (Single-use volumes) Step3->Step4 Ensures homogeneity Step5 5. Store at -80°C (Protect from light) Step4->Step5 Avoids freeze-thaw

Fig 2. Step-by-step workflow for preparing stable in vitro stock solutions.

References

  • NextSDS. "8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride — Chemical Substance Information". NextSDS Regulatory Database. Available at: [Link]

  • Universität des Saarlandes. "Design and synthesis of peptide and small molecule Protein-RNA Interaction Inhibitors". UdS Publikationen. Available at: [Link]

  • PubChemLite. "8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (C8H9N3)". Luxembourg Centre for Systems Biomedicine. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine

Welcome to the dedicated technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, minimize byproduct formation, and ensure the highest purity of your target compound.

Introduction to the Synthetic Challenge

The 8-methylimidazo[1,2-a]pyridin-6-amine scaffold is a valuable building block in medicinal chemistry, often featured in pharmacologically active molecules.[1][2][3][4][5] Its synthesis, while conceptually straightforward, can be prone to the formation of several byproducts that complicate purification and reduce overall yield. This guide will focus on the common synthetic strategies and the associated challenges, providing actionable solutions based on established chemical principles.

A prevalent and efficient method for constructing the 3-amino-substituted imidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[6][7][8][9][10] This reaction typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine.

Issue 1: Presence of a Significant Amount of Unreacted 5-methyl-2-nitropyridin-4-amine

Q: My reaction appears to have stalled, and I'm observing a large amount of the starting aminopyridine in my crude NMR. What are the likely causes and how can I drive the reaction to completion?

A: This is a common issue that can stem from several factors related to the initial condensation step to form the Schiff base intermediate.

Causality: The formation of the imidazo[1,2-a]pyridine ring via the GBB reaction is contingent on the initial formation of a Schiff base (imine) between the 2-aminopyridine and the aldehyde. If this step is slow or reversible, the reaction will not proceed efficiently.

Troubleshooting Steps:

  • Catalyst Choice and Loading: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[6][7] If you are not using a catalyst, or if the catalyst is not sufficiently active, the Schiff base formation will be slow.

    • Recommendation: Introduce a catalyst such as scandium triflate (Sc(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH). Start with a catalytic amount (e.g., 10-20 mol%) and optimize from there.

  • Reaction Temperature: While many GBB reactions proceed at room temperature, some less reactive starting materials may require heating to overcome the activation energy for Schiff base formation and subsequent cyclization.

    • Recommendation: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without leading to degradation.

  • Water Scavenging: The condensation reaction to form the Schiff base produces water as a byproduct. In some solvent systems, the accumulation of water can shift the equilibrium back towards the starting materials.

    • Recommendation: Add a dehydrating agent, such as molecular sieves (3Å or 4Å) or trimethyl orthoformate, to the reaction mixture to remove water as it is formed.[11]

Issue 2: Formation of a Stable Schiff Base Byproduct

Q: I am observing a major byproduct with a mass corresponding to the condensation of my aminopyridine and aldehyde, but without the incorporation of the isocyanide. How can I promote the cyclization step?

A: The accumulation of the Schiff base intermediate is a classic bottleneck in the GBB reaction, indicating that the initial condensation is faster than the subsequent nucleophilic attack by the isocyanide and cyclization.

Causality: The rate of the isocyanide addition and subsequent cyclization can be influenced by steric hindrance, electronic effects, and the choice of solvent.

Troubleshooting Steps:

  • Solvent Selection: Protic solvents like methanol can sometimes form adducts with the Schiff base, effectively sequestering it and slowing down the desired reaction pathway.[6]

    • Recommendation: Switch to a less nucleophilic solvent. Trifluoroethanol is an excellent choice as it can still facilitate the reaction through hydrogen bonding but is less likely to form stable adducts.[6] Aprotic solvents like acetonitrile or toluene can also be effective.

  • Isocyanide Equivalents: If the concentration of the isocyanide is too low, the rate of its addition to the Schiff base will be slow.

    • Recommendation: Increase the equivalents of the isocyanide used in the reaction. A slight excess (e.g., 1.2-1.5 equivalents) can help to drive the reaction forward.

  • Catalyst Optimization: The nature of the acid catalyst can influence the electrophilicity of the Schiff base intermediate.

    • Recommendation: If you are using a mild Brønsted acid, consider switching to a stronger Lewis acid like scandium triflate or ytterbium triflate, which can more effectively activate the Schiff base for nucleophilic attack.

Issue 3: Presence of an Isomeric Byproduct

Q: My mass spectrometry data indicates the presence of an isomer of my target compound. What could be the source of this impurity?

A: The formation of regioisomers is a potential issue in the synthesis of substituted imidazo[1,2-a]pyridines, especially when using asymmetrically substituted 2-aminopyridines.

Causality: While the starting material, 4-amino-5-methyl-2-nitropyridine, is designed to favor the desired regiochemistry, it's crucial to ensure its purity. An isomeric impurity in the starting material will carry through the synthesis.

Troubleshooting Steps:

  • Starting Material Purity: The most likely source of a regioisomeric byproduct is an impurity in the starting 2-aminopyridine derivative.

    • Recommendation: Thoroughly characterize your starting 4-amino-5-methyl-2-nitropyridine by ¹H NMR, ¹³C NMR, and LC-MS to ensure it is free of any isomers (e.g., 2-amino-3-methyl-6-nitropyridine). If necessary, purify the starting material by recrystallization or column chromatography.

  • Reaction Conditions: While less common for the GBB reaction itself to produce regioisomers from a pure starting material, harsh reaction conditions (e.g., very high temperatures) could potentially lead to side reactions or rearrangements.

    • Recommendation: Re-evaluate your reaction temperature and catalyst loading. Milder conditions are generally preferred to minimize the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The GBB reaction proceeds through a well-established mechanism:

  • Schiff Base Formation: The 2-aminopyridine and the aldehyde condense, typically under acidic catalysis, to form a Schiff base (imine) intermediate, with the elimination of water.

  • Isocyanide Addition: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the protonated Schiff base.

  • Intramolecular Cyclization: The nitrogen of the pyridine ring then attacks the newly formed electrophilic center, leading to the formation of the five-membered imidazole ring.

  • Rearomatization: A final proton transfer step results in the formation of the aromatic imidazo[1,2-a]pyridine core.

Q2: How can I effectively purify the final 8-methylimidazo[1,2-a]pyridin-6-amine product?

A2: The basicity of the amino group on the final product allows for straightforward purification.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1 M HCl). The product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification.[12] A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the product from streaking on the silica gel.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient final purification step.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, several green chemistry principles can be applied to the synthesis of imidazo[1,2-a]pyridines.

  • Greener Solvents: The use of ethanol or even water as a solvent has been reported for GBB-type reactions.[13] Eucalyptol has also been explored as a bio-based, green solvent.[9][13]

  • Catalyst-Free Conditions: Some syntheses of imidazo[1,2-a]pyridines can be achieved under thermal or microwave irradiation without the need for a catalyst.[14]

  • Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[4]

Experimental Protocols & Data

Optimized Protocol for 8-methylimidazo[1,2-a]pyridin-6-amine Synthesis

This protocol is a general guideline and may require optimization for your specific setup and reagents.

  • To a solution of 4-amino-5-methyl-2-nitropyridine (1.0 eq) and the desired aldehyde (1.1 eq) in trifluoroethanol (0.2 M), add scandium triflate (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.2 eq) to the reaction mixture.

  • Stir at 60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The subsequent reduction of the nitro group to an amine can be achieved using standard procedures, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal salt (e.g., SnCl₂).

Table 1: Effect of Solvent on Byproduct Formation
SolventDesired Product Yield (%)Schiff Base Byproduct (%)
Methanol4535
Ethanol5525
Acetonitrile7015
Trifluoroethanol85<5

Yields are approximate and for illustrative purposes based on literature for analogous reactions.[6]

Visualizing the Process

Troubleshooting Workflow for Byproduct Reduction

G start High Byproduct Formation Observed q1 Byproduct is Unreacted Starting Material? start->q1 sol1 Increase Catalyst Loading Increase Temperature Add Dehydrating Agent q1->sol1 Yes q2 Byproduct is Schiff Base Intermediate? q1->q2 No end Optimized Reaction with High Purity Product sol1->end sol2 Switch to Less Nucleophilic Solvent (e.g., TFE) Increase Isocyanide Equivalents Use a Stronger Lewis Acid q2->sol2 Yes q3 Byproduct is a Regioisomer? q2->q3 No sol2->end sol3 Verify Purity of Starting Aminopyridine Use Milder Reaction Conditions q3->sol3 Yes sol3->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 8-methylimidazo[1,2-a]pyridin-6-amine and Other Imidazopyridines for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been extensively explored, lead...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs targeting a wide array of biological targets, from the central nervous system (CNS) to protein kinases.[3][4] This guide provides a comparative analysis of 8-methylimidazo[1,2-a]pyridin-6-amine, a specific derivative of this scaffold, with other notable imidazopyridines. By examining the structure-activity relationships (SAR) and the performance of well-characterized analogs, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the potential of this compound and guiding future research.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity

The imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, offers a unique combination of electronic and steric properties that enable it to interact with various biological macromolecules.[5] This has led to its incorporation into a range of therapeutic agents with diverse mechanisms of action.[1] Notable examples include zolpidem and alpidem, which act on GABA-A receptors in the CNS, and a multitude of experimental compounds investigated as inhibitors of protein kinases, such as phosphoinositide 3-kinase (PI3K).[4][6]

This guide will focus on a comparative analysis of 8-methylimidazo[1,2-a]pyridin-6-amine with two key classes of imidazopyridines:

  • CNS-Active Imidazopyridines: Primarily represented by the marketed drugs zolpidem and alpidem.

  • Imidazopyridine-based Kinase Inhibitors: Focusing on derivatives developed as PI3K inhibitors.

Physicochemical Properties: A Comparative Overview

While specific experimental data for 8-methylimidazo[1,2-a]pyridin-6-amine is not extensively available in the public domain, we can infer some of its properties based on its structure and compare them to zolpidem and alpidem.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
8-methylimidazo[1,2-a]pyridin-6-amine C₈H₉N₃147.18~1.513
Zolpidem C₁₉H₂₁N₃O307.39~2.904
Alpidem C₂₁H₂₃Cl₂N₃O404.33~4.504

Note: Predicted LogP values are estimations and can vary based on the algorithm used. The values for Zolpidem and Alpidem are based on their known properties.

The presence of the primary amine at the 6-position and the reduced complexity of 8-methylimidazo[1,2-a]pyridin-6-amine compared to zolpidem and alpidem suggest it is likely to be more polar and have a lower LogP. This could influence its solubility, membrane permeability, and pharmacokinetic profile.

Comparative Analysis I: Potential as a CNS-Active Agent

Zolpidem and alpidem are well-established CNS-active drugs that modulate GABA-A receptors, albeit with different functional outcomes. Zolpidem is primarily a hypnotic, while alpidem exhibits anxiolytic properties.[7][8] Their activity is highly dependent on the substituents on the imidazo[1,2-a]pyridine core.

Structure-Activity Relationship Insights

The SAR of imidazo[1,2-a]pyridines as GABA-A receptor modulators is complex. The substituents at various positions influence both the affinity and the functional selectivity for different GABA-A receptor subtypes.[9]

  • Position 2: Generally occupied by a substituted phenyl ring, which is crucial for high-affinity binding.

  • Position 6: Substituents at this position can significantly impact activity. For instance, in a series of imidazo[1,2-a]pyridines developed as ligands for β-amyloid plaques, a 6-iodo substituent was found to be optimal for high-affinity binding.[10][11] The presence of an amine group at this position, as in our target compound, would introduce a basic center and hydrogen bonding capabilities, potentially altering its interaction with CNS targets.

  • Position 8: Methyl substitution at this position has been explored in various contexts. In some kinase inhibitor series, an 8-methyl group is tolerated, while in others, it can influence selectivity.[12]

Based on these general SAR principles, it is plausible that 8-methylimidazo[1,2-a]pyridin-6-amine could interact with CNS targets. However, the absence of the large, lipophilic substituents seen in zolpidem and alpidem suggests that its pharmacological profile would be significantly different. It may exhibit lower potency or a different spectrum of activity.

Comparative Performance
FeatureZolpidemAlpidem8-methylimidazo[1,2-a]pyridin-6-amine (Inferred)
Primary Indication Insomnia (Hypnotic)[7]Anxiety (Anxiolytic)[7]Unknown
Mechanism of Action GABA-A receptor modulator (α1-selective)[9]GABA-A receptor modulator[7]Potentially CNS-active, but target and mechanism are unconfirmed.
Key Structural Features N,N-dimethylacetamide and p-tolyl substituents.N,N-dipropylacetamide and dichlorophenyl substituents.6-amino and 8-methyl substituents.
Metabolism Extensively metabolized to inactive metabolites.[13]Metabolized to active and reactive metabolites, associated with hepatotoxicity.[13]Likely to undergo metabolism, potentially involving the amine and methyl groups.

Comparative Analysis II: Potential as a Kinase Inhibitor

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of protein kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[14][15]

Structure-Activity Relationship in PI3K Inhibition

Several studies have detailed the SAR of imidazo[1,2-a]pyridine derivatives as PI3K inhibitors.[4][16] These studies provide valuable insights into how substitutions at the 6 and 8 positions can influence inhibitory activity.

  • Position 6: This position is often a key point for modification to enhance potency and selectivity. Introduction of various aryl and heteroaryl groups at the 6-position has led to potent PI3K inhibitors.[15][17] The presence of a small, polar amino group at this position in 8-methylimidazo[1,2-a]pyridin-6-amine would represent a significant departure from the typically larger, more hydrophobic groups found in potent PI3K inhibitors. This could potentially lead to a loss of affinity for the kinase active site.

  • Position 8: Modifications at the 8-position have also been shown to impact PI3K inhibitory activity. For instance, the introduction of a bromine atom at this position has been utilized in the synthesis of potent PI3Kα inhibitors.[14] A methyl group at this position is a relatively small, lipophilic substituent that could influence the overall conformation and binding of the molecule within the kinase active site.

Comparative Performance with a Representative PI3Kα Inhibitor

To provide a tangible comparison, we will consider a representative 2,6,8-substituted imidazopyridine derivative from the literature that has been characterized as a potent PI3Kα inhibitor.[4][14]

FeatureRepresentative PI3Kα Inhibitor (e.g., Compound 35 from[14])8-methylimidazo[1,2-a]pyridin-6-amine (Inferred)
Target PI3Kα[14]Unknown, but potential for kinase inhibition exists.
Potency (IC50) Nanomolar range against PI3Kα.[14]Likely to be significantly less potent due to the lack of key interacting moieties.
Key Structural Features for Activity Specific substitutions at the 2, 6, and 8 positions designed to interact with the PI3Kα active site.[14]Small, polar substituents at the 6 and 8 positions.
Cellular Activity Induces cell cycle arrest and apoptosis in cancer cell lines.[14]Unknown, would depend on its ability to engage a cellular target.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments relevant to the characterization of imidazopyridine derivatives.

Synthesis of Imidazo[1,2-a]pyridines

A general and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[18]

Diagram of a General Synthetic Route:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Aminopyridine Derivative C Solvent (e.g., Ethanol) Base (optional) Heat A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine Derivative C->D

Caption: General synthetic scheme for imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • Dissolution: Dissolve the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: Add the corresponding α-haloketone (1-1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

In Vitro Kinase Inhibition Assay (PI3Kα)

The inhibitory activity of a compound against PI3Kα can be determined using a variety of assay formats, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[19][20]

Diagram of the PI3Kα Inhibition Assay Workflow:

G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilutions of test compound B Add PI3Kα enzyme and lipid substrate (PIP2) to assay plate A->B C Add ATP to initiate the reaction B->C D Incubate at room temperature C->D E Add ADP-Glo™ Reagent to convert ADP to ATP D->E F Add Kinase Detection Reagent to generate luminescent signal E->F G Measure luminescence F->G

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well assay plate. Include controls with DMSO only (for 100% activity) and no enzyme (for background).

  • Enzyme and Substrate Addition: Add a mixture of recombinant PI3Kα enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to each well.[21]

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, converting the remaining ADP to ATP, and then using the newly synthesized ATP in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the activity of the kinase. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

8-methylimidazo[1,2-a]pyridin-6-amine represents an under-explored derivative of the versatile imidazo[1,2-a]pyridine scaffold. Based on a comparative analysis of the extensive structure-activity relationship data available for this class of compounds, it is possible to make some informed predictions about its potential biological activities.

  • As a CNS Agent: The structural differences between 8-methylimidazo[1,2-a]pyridin-6-amine and established CNS-active imidazopyridines like zolpidem and alpidem are significant. It is unlikely to possess the same high-affinity and specific modulation of GABA-A receptors. However, its smaller size and increased polarity may allow it to interact with other CNS targets, and its profile warrants further investigation.

  • As a Kinase Inhibitor: While the imidazo[1,2-a]pyridine core is a valid starting point for the design of kinase inhibitors, the specific substitutions on 8-methylimidazo[1,2-a]pyridin-6-amine do not align with the typical pharmacophores required for potent PI3K inhibition. It is therefore predicted to be a weak inhibitor of PI3Kα in its current form. However, it could serve as a valuable building block for the synthesis of more elaborate derivatives with improved kinase inhibitory activity.

Future research on 8-methylimidazo[1,2-a]pyridin-6-amine should focus on its synthesis and subsequent biological screening across a broad range of targets to identify any novel activities. The provided experimental protocols can serve as a starting point for such investigations. The insights gained from comparing this compound to its more extensively studied relatives highlight the chemical tractability and the vast therapeutic potential that remains to be unlocked within the imidazo[1,2-a]pyridine scaffold.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. PubMed. (2023-12-15).
  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. PubMed. (2011-04-14).
  • Zhuang, Z.-P., Kung, M.-P., Wilson, A., Lee, C.-W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237–243.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. (2016-02-01).
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2155638.
  • The design of novel Imidazo[1,2-a]pyridine derivatives based on PIK-75.
  • PI3K (p110δ/p85α) Protocol.
  • Langer, S. Z., & Arbilla, S. (1992). The selectivity of zolpidem and alpidem for the α 1-subunit of the GABAA receptor. European Journal of Pharmacology, 227(4), 319-323.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. (2003-01-16).
  • Reduction of reticulata neuronal activity by zolpidem and alpidem, two imidazopyridines with high affinity for type I benzodiazepine receptors. PubMed.
  • Alpidem. Wikipedia.
  • A Comparative Analysis of the Metabolic Stability of Zolpidem and Alpidem. Benchchem.
  • Durand, A., Thénot, J. P., & Bianchetti, G. (1992). Comparative Pharmacokinetic Profile of Two Imidazopyridine Drugs: Zolpidem and Alpidem. Drug Metabolism and Disposition, 20(2), 260-265.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. Benchchem.
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  • Zhi-Ping Zhuang, Mei-Ping Kung, Alan Wilson, Chi-Wan Lee, Karl Plössl, Catherine Hou, David M. Holtzman, and Hank F. Kung. (2002). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. (2017-07-21).
  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. PMC.
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. (2025-12-15).
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  • Application of the Transcreener™ Kinase Assay Platform in Evalu
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. DOI. (2002-09-24).
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. (2023-04-06).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. (2023-03-03).
  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors.
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as a CDK2 Inhibitors.
  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Deriv
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.

Sources

Comparative

Comprehensive Mass Spectrometry Validation Guide for 8-Methylimidazo[1,2-a]pyridin-6-amine HCl

8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS: 1803591-03-8) is a highly polar, basic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics . Validati...

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Author: BenchChem Technical Support Team. Date: March 2026

8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (CAS: 1803591-03-8) is a highly polar, basic heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics . Validating its structural integrity and purity via mass spectrometry (MS) presents unique analytical challenges. As an HCl salt featuring a primary amine and a basic imidazopyridine nitrogen, the compound is prone to thermal degradation, salt-induced ion suppression, and severe peak tailing in traditional gas-phase analyses.

This guide objectively compares analytical MS platforms to establish the optimal validation workflow. By detailing the causality behind experimental choices, we provide a self-validating protocol designed for researchers and drug development professionals.

Analytical Platform Comparison

When selecting a mass spectrometry platform for basic heterocyclic salts, the ionization technique dictates the quality of the structural data. Below is a quantitative and qualitative comparison of the three primary MS platforms evaluated for 8-methylimidazo[1,2-a]pyridin-6-amine HCl.

Table 1: Performance Comparison of MS Platforms
Performance MetricLC-ESI-MS/MS (Optimal)GC-EI-MS (Alternative)MALDI-TOF MS (Alternative)
Sample State Direct injection of HCl saltRequires free-basing & derivatizationDirect spotting (matrix needed)
Ionization Type Soft (preserves intact [M+H]+ )Hard (extensive fragmentation)Soft (preserves intact [M+H]+ )
Sensitivity (LOD) 0.1 - 1.0 ng/mL10 - 50 ng/mL1.0 - 5.0 µg/mL
Isomer Differentiation Excellent (via specific MRM ratios)Moderate (similar EI spectra)Poor (no MS/MS without TOF/TOF)
Matrix Tolerance High (with UHPLC separation)Low (salts destroy GC columns)Moderate (matrix interference < 200 Da)
Throughput High (2-5 min/sample)Moderate (15-20 min/sample)Very High (<1 min/sample)
Causality Behind the Platform Choice

Why GC-EI-MS is Suboptimal: The compound exists as an HCl salt. Injecting salts directly into a Gas Chromatography (GC) system leads to non-volatile residue buildup in the inlet and rapid column degradation. Furthermore, the primary amine at the C6 position readily hydrogen-bonds with active silanol groups on the GC column, causing severe peak tailing. To use GC-MS, the sample must be free-based and derivatized (e.g., via silylation with BSTFA), which introduces experimental variability and reduces throughput.

Why LC-ESI-MS/MS is the Gold Standard: Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS/MS) allows for the direct injection of the HCl salt. In an acidic aqueous mobile phase, the HCl salt dissociates, and the highly basic imidazo[1,2-a]pyridine core ( pKa​ ~ 6.8) is easily protonated. ESI is a "soft" ionization technique that preserves the precursor ion ( [M+H]+ at m/z 148.1) , allowing for precise structural elucidation via Collision-Induced Dissociation (CID) in the tandem mass spectrometer.

Fragmentation Mechanism & Workflow

Understanding the gas-phase fragmentation of the imidazo[1,2-a]pyridine scaffold is critical for setting up Multiple Reaction Monitoring (MRM) transitions. According to studies on the gas-phase fragmentation of protonated imidazo[1,2-a]pyridines , the bicyclic core undergoes predictable, diagnostic bond cleavages.

For 8-methylimidazo[1,2-a]pyridin-6-amine ( C8​H9​N3​ , exact mass 147.08 Da):

  • Precursor Ion: The molecule readily accepts a proton in ESI(+) to form [M+H]+ at m/z 148.1 .

  • Primary Loss (-17 Da): The primary amine at C6 is a prime site for the neutral loss of ammonia ( NH3​ ), yielding a robust product ion at m/z 131.1 .

  • Secondary Loss (-27 Da): The imidazole ring characteristically expels hydrogen cyanide ( HCN ), yielding a diagnostic product ion at m/z 121.1 .

MS_Workflow Sample Sample Prep (HCl Salt in 0.1% FA) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization Soft Ionization LC->ESI Q1 Q1 Selection [M+H]+ m/z 148.1 ESI->Q1 CID CID Fragmentation (Collision Energy) Q1->CID Q3_1 Q3: m/z 131.1 (-NH3) CID->Q3_1 Q3_2 Q3: m/z 121.1 (-HCN) CID->Q3_2

Workflow and fragmentation pathway for LC-ESI-MS/MS validation of 8-methylimidazo[1,2-a]pyridin-6-amine.

Self-Validating Experimental Protocol

To ensure a high-integrity, self-validating system, this protocol incorporates a matrix spike to evaluate ion suppression and mandatory blank injections to definitively rule out column carryover—a common issue with basic heterocyclic compounds adhering to residual silanols.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 8-methylimidazo[1,2-a]pyridin-6-amine HCl in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Standards: Dilute the stock in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to create a calibration curve from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Spike all samples with 50 ng/mL of a stable-isotope-labeled internal standard (e.g., 2H3​ -8-methylimidazo[1,2-a]pyridin-6-amine) to correct for ESI matrix effects.

  • Validation Control: Prepare a "Blank" (Initial Mobile Phase + IS only) to run immediately after the highest standard (1000 ng/mL) to verify zero carryover.

Step 2: UHPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The bridged ethyl hybrid (BEH) particle minimizes secondary interactions with the basic amine, ensuring sharp, symmetrical peaks.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid ( v/v ).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid ( v/v ).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B (Column Wash)

    • 3.0 - 3.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: ESI-MS/MS Acquisition Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the compound enters the source fully protonated.

Table 2: Optimized MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Structural Assignment
8-methylimidazo[1,2-a]pyridin-6-amine 148.1131.1506025 [M+H−NH3​]+ (Quantifier)
148.1121.1506035 [M+H−HCN]+ (Qualifier)
148.1104.1506045 [M+H−NH3​−HCN]+

Note: The ratio between the quantifier (m/z 131.1) and qualifier (m/z 121.1) ions must remain within ±15% across all samples to positively validate the structural identity and rule out co-eluting isobaric interference.

References

  • McCoull, W., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Zhang, Y., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry." Journal of Mass Spectrometry, PubMed (NIH).[Link]

  • National Center for Biotechnology Information. "8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride." PubChem Compound Summary for CID 119031966.[Link]

Validation

A Comparative Guide to the Biological Activity of 8-Methyl vs. 7-Methyl Imidazo[1,2-a]pyridin-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Subtle modifications to this scaffold, such as the positional isomerization of a methyl group, can significantly impact pharmacological activity. This guide provides a comparative analysis of the anticipated biological activities of 8-methylimidazo[1,2-a]pyridin-6-amine and 7-methylimidazo[1,2-a]pyridin-6-amine. While direct head-to-head comparative studies of these specific isomers are not extensively available in the current literature, this document synthesizes structure-activity relationship (SAR) data from related imidazo[1,2-a]pyridine derivatives to forecast potential differences in their biological profiles. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[1,2-a]pyridine framework.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Versatile Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from medicinal chemists due to its diverse and potent biological activities.[1][2] This scaffold is present in several approved drugs and numerous investigational agents, demonstrating its clinical relevance. The inherent chemical properties of the imidazo[1,2-a]pyridine nucleus, including its aromaticity, hydrogen bonding capabilities, and amenability to substitution at various positions, allow for the fine-tuning of its pharmacological properties.

Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including but not limited to:

  • Anticancer: Targeting various cancer cell lines through mechanisms such as kinase inhibition and induction of apoptosis.[3][4][5][6]

  • Anti-inflammatory: Modulating inflammatory pathways.

  • Antiviral: Showing efficacy against a range of viruses.

  • Antitubercular: Exhibiting potent activity against Mycobacterium tuberculosis.[7]

  • Neuroprotective: Acting as ligands for detecting β-amyloid plaques in the context of Alzheimer's disease.[8]

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The 6-, 7-, and 8-positions on the pyridine ring are particularly crucial for modulating the interaction of these molecules with their biological targets.

Synthesis of 7- and 8-Methyl-Substituted Imidazo[1,2-a]pyridin-6-amines

The synthesis of substituted imidazo[1,2-a]pyridines is well-established and typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the specific isomers , the general synthetic approach would involve the following key steps:

General Synthetic Workflow:

Synthesis_Workflow cluster_0 Synthesis of 7-Methyl Isomer cluster_1 Synthesis of 8-Methyl Isomer A 2-Amino-4-methylpyridine B Nitration A->B C 5-Nitro-4-methyl-2-aminopyridine B->C D Reaction with α-haloketone C->D E 7-Methyl-6-nitroimidazo[1,2-a]pyridine D->E F Reduction E->F G 7-Methylimidazo[1,2-a]pyridin-6-amine F->G H 2-Amino-3-methylpyridine I Nitration H->I J 5-Nitro-3-methyl-2-aminopyridine I->J K Reaction with α-haloketone J->K L 8-Methyl-6-nitroimidazo[1,2-a]pyridine K->L M Reduction L->M N 8-Methylimidazo[1,2-a]pyridin-6-amine M->N

Caption: General synthetic routes to 7- and 8-methylimidazo[1,2-a]pyridin-6-amine.

Experimental Protocol: General Procedure for the Synthesis of Substituted Imidazo[1,2-a]pyridines

  • Nitration of the Starting Aminopyridine: The appropriately substituted 2-aminomethylpyridine (2-amino-4-methylpyridine for the 7-methyl isomer and 2-amino-3-methylpyridine for the 8-methyl isomer) is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position of the pyridine ring.

  • Cyclization Reaction: The resulting 2-amino-5-nitromethylpyridine is then reacted with an α-haloketone (e.g., bromoacetaldehyde or chloroacetone) in a suitable solvent such as ethanol. This reaction proceeds via an initial N-alkylation followed by an intramolecular condensation to form the imidazo[1,2-a]pyridine ring system.

  • Reduction of the Nitro Group: The nitro group at the 6-position of the imidazo[1,2-a]pyridine scaffold is then reduced to an amino group. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired methyl-substituted imidazo[1,2-a]pyridin-6-amine.

It is crucial to note that the specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for each specific isomer to achieve the best yields and purity.

Comparative Analysis of Biological Activity: An SAR-Informed Perspective

In the absence of direct comparative experimental data for 8-methylimidazo[1,2-a]pyridin-6-amine and 7-methylimidazo[1,2-a]pyridin-6-amine, we can extrapolate potential differences in their biological activities based on established structure-activity relationships for the imidazo[1,2-a]pyridine scaffold.

Steric and Electronic Effects of the Methyl Group Position

The position of the methyl group on the pyridine ring is expected to have a significant influence on the molecule's overall shape, electronic distribution, and ability to interact with biological targets.

SAR_Comparison cluster_0 7-Methyl Isomer cluster_1 8-Methyl Isomer cluster_2 Shared Feature a Methyl group at C7 b Potential for steric hindrance near C6-amino group a->b c May influence binding to targets sensitive to substitution at C7 a->c d Alters electronic properties of the pyridine ring a->d j Key for hydrogen bonding and target interaction b->j interaction e Methyl group at C8 f Less direct steric impact on the C6-amino group e->f g May influence binding to targets sensitive to substitution at C8 e->g h Different alteration of electronic properties compared to C7 e->h f->j interaction i 6-Amino Group i->j

Caption: Key structural differences and their potential impact on biological activity.

Key Considerations:

  • Steric Hindrance: A methyl group at the C7 position is in closer proximity to the C6-amino group compared to a methyl group at the C8 position. This could lead to steric hindrance that may either enhance or diminish binding to a specific biological target, depending on the topology of the binding site. For instance, if the C6-amino group needs to fit into a narrow pocket, the 7-methyl isomer might exhibit lower activity. Conversely, the steric bulk could promote a more favorable binding conformation in other cases.

  • Electronic Effects: The methyl group is an electron-donating group. Its position at C7 versus C8 will differentially influence the electron density of the pyridine ring and the basicity of the nitrogen atoms. This can affect the molecule's pKa, solubility, and its ability to form hydrogen bonds or engage in electrostatic interactions with target proteins.

  • Metabolic Stability: The position of the methyl group can influence the molecule's metabolic stability. It may block or create a site for metabolic enzymes (e.g., cytochrome P450s), thus affecting the compound's half-life and overall pharmacokinetic profile.

Inferred Activity Based on Related Compounds

Several studies on substituted imidazo[1,2-a]pyridines provide clues about the potential biological activities of the 7-methyl and 8-methyl isomers of the 6-amine derivative.

  • Anticancer Activity: Studies on N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have demonstrated that substitutions at both the 6- and 8-positions are well-tolerated and can lead to potent antitumor activity against various cancer cell lines, including SMMC7721 and HCT116.[9][10] This suggests that the 8-methylimidazo[1,2-a]pyridin-6-amine scaffold could be a promising starting point for developing new anticancer agents. The 6-amino group, in this context, serves as a crucial handle for further derivatization to enhance potency and selectivity.

  • Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold is a known "hinge-binding" motif for many protein kinases. The 6-amino group can form critical hydrogen bonds with the kinase hinge region. The position of the methyl group (C7 vs. C8) would likely influence the orientation of the molecule within the ATP-binding pocket and could be exploited to achieve selectivity for different kinases. For example, in the development of Salt-Inducible Kinase (SIK) inhibitors, SAR studies revealed that specific substitution patterns on the imidazo[1,2-a]pyridine core are critical for achieving isoform selectivity.[11]

  • Autotaxin Inhibition: Research on imidazo[1,2-a]pyridine derivatives as autotaxin (ATX) inhibitors has shown that modifications at the 6-position can lead to very potent compounds.[12] This highlights the importance of the 6-amino group as a point for introducing substituents that can interact with the active site of ATX. The 7-methyl or 8-methyl substitution would likely modulate the overall physicochemical properties of the molecule, such as lipophilicity, which could impact its efficacy as an ATX inhibitor.

  • Anti-inflammatory Activity: A study on an 8-methyl-substituted imidazo[1,2-a]pyridine derivative demonstrated its ability to exert anti-inflammatory effects by modulating the NF-κB and STAT3 signaling pathways. This suggests that the 8-methyl isomer of the 6-amino derivative could also possess anti-inflammatory properties.

Table 1: Predicted Comparative Biological Profile

Feature8-Methylimidazo[1,2-a]pyridin-6-amine7-Methylimidazo[1,2-a]pyridin-6-amineRationale based on SAR of Related Compounds
Potential Anticancer Activity HighModerate to High8-substituted derivatives have shown potent antitumor activity. The 6-amino group is a key attachment point for pharmacophores.[9][10] The 7-methyl isomer's activity would depend on the specific cancer target's steric tolerance.
Potential as Kinase Inhibitor HighHighThe 6-amino group is a known hinge-binder. The methyl position will likely influence kinase selectivity.[11]
Potential Anti-inflammatory Activity HighModerate to HighAn 8-methyl derivative has shown anti-inflammatory effects via NF-κB and STAT3 modulation. The 7-methyl isomer may have similar activity, but this is less directly supported by current literature.
Metabolic Stability To be determined experimentallyTo be determined experimentallyThe position of the methyl group could influence susceptibility to metabolism.

Future Directions and Experimental Validation

The comparative analysis presented here is based on inferences from the existing literature on related compounds. To definitively determine the biological activity profile of 8-methylimidazo[1,2-a]pyridin-6-amine and 7-methylimidazo[1,2-a]pyridin-6-amine, the following experimental work is recommended:

  • Synthesis and Characterization: The first step is the successful synthesis and full chemical characterization (NMR, MS, etc.) of both isomers.

  • In Vitro Biological Screening: Both compounds should be screened against a panel of relevant biological targets, such as a diverse kinase panel, various cancer cell lines, and assays for inflammatory markers.

  • Comparative Potency and Selectivity: For any confirmed "hits," dose-response studies should be conducted to determine IC₅₀ or EC₅₀ values, allowing for a direct comparison of their potency. Selectivity profiling against related targets is also crucial.

  • Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be performed to assess the metabolic stability, permeability, and other drug-like properties of both isomers.

Conclusion

While a definitive, direct comparison of the biological activities of 8-methylimidazo[1,2-a]pyridin-6-amine and 7-methylimidazo[1,2-a]pyridin-6-amine is not yet available in the scientific literature, a careful analysis of the structure-activity relationships of the broader imidazo[1,2-a]pyridine class allows for informed predictions. Both isomers are promising scaffolds for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The position of the methyl group at C8 versus C7 is anticipated to significantly influence their interaction with biological targets, leading to potentially different potency, selectivity, and pharmacokinetic profiles. The 8-methyl isomer, based on existing data for related compounds, may have a slight advantage as a starting point for anticancer and anti-inflammatory drug discovery programs. However, only through direct experimental comparison can the true potential of each isomer be fully elucidated. This guide serves as a foundational resource to inform the design of such critical experiments.

References

  • Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. [Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • Synthesis and antitumor activity of novel N -(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL not available)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

Sources

Comparative

Benchmarking 8-Methylimidazo[1,2-a]pyridin-6-amine Derivatives in SAR Studies: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous therapeutic agents across oncolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous therapeutic agents across oncology, neurology, and infectious diseases[1]. Within this family, 8-methylimidazo[1,2-a]pyridin-6-amine has emerged as a highly versatile building block for Structure-Activity Relationship (SAR) optimization.

As a Senior Application Scientist, I approach scaffold selection not just as a structural choice, but as a functional programming of molecular behavior. The 8-methyl-6-amino substitution pattern is not arbitrary; it is driven by precise stereoelectronic and spatial causality:

  • Hinge-Region Engagement: The N1 atom of the imidazopyridine core acts as a potent hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently engages the backbone amides of the kinase hinge region[2].

  • Steric Tuning via the 8-Methyl Group: Unsubstituted imidazopyridines often suffer from promiscuous binding. The introduction of an 8-methyl group sterically compromises non-specific interactions, significantly driving kinome selectivity. For instance, in FLT3 inhibitors, an 8-substitution forces a specific binding conformation that increases potency up to 10-fold compared to 6-substituted alternatives[2].

  • Synthetic Versatility at C6: The 6-amine serves as an ideal synthetic handle (e.g., for Buchwald-Hartwig cross-coupling or amide bond formation), allowing medicinal chemists to project functional groups deep into solvent-exposed or allosteric affinity pockets[3].

SignalingPathway Ligand Extracellular Signal (Growth Factors) Target Target Kinase (e.g., FLT3 / PI3K) Ligand->Target Activation Downstream Downstream Effectors (AKT / STAT5) Target->Downstream Phosphorylation Inhibitor 8-Methylimidazo[1,2-a] pyridin-6-amine Inhibitor->Target Hinge-Binding Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Figure 1: Mechanism of action for imidazo[1,2-a]pyridine kinase inhibitors.

Quantitative SAR Benchmarking

To objectively evaluate the performance of 8-methylimidazo[1,2-a]pyridin-6-amine derivatives, we must benchmark them against contemporary targets. The table below synthesizes quantitative data from recent high-impact SAR campaigns, highlighting how specific functionalizations of the 6-amine alter biological efficacy.

Table 1: Comparative SAR Data of Imidazo[1,2-a]pyridine Derivatives

Scaffold / DerivativePrimary TargetIC50 / EC50Key Structural Insight
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) PI3Kα0.09 μMFusion of the 4-aminoquinazoline to the C6 position maximizes lipid kinase affinity[3].
Imidazo[1,2-a]pyridine-thiophene (9c) FLT30.058 μM8-methyl substitution sterically restricts the conformation, increasing potency 10-fold[2].
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine HTT RNA Splicing~10 nMFluorine at C8 improves metabolic stability and lowers Pgp-mediated efflux for CNS targets[4].
2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine HTT RNA Splicing0.046 μMThe pyrazine core variant offers an optimal stereoelectronic configuration, further reducing efflux[4].

Experimental Workflows & Self-Validating Protocols

A robust SAR study is only as reliable as its screening cascade. When benchmarking these derivatives, in vitro assays must be designed as self-validating systems to prevent false positives driven by compound aggregation or auto-fluorescence.

Protocol: High-Throughput Kinase Inhibition Assay (HTRF)

This protocol details the evaluation of imidazopyridine derivatives against recombinant kinases (e.g., FLT3 or PI3Kα).

Step 1: Reagent & Substrate Preparation

  • Causality Check: Prepare ATP solutions at a concentration strictly matching the Michaelis-Menten constant ( Km​ ) for the specific kinase. Using an ATP concentration near Km​ ensures the assay remains highly sensitive to competitive inhibitors targeting the ATP-binding pocket[5].

Step 2: Reaction Assembly & Controls

  • Dispense 5 μL of the 8-methylimidazo[1,2-a]pyridin-6-amine derivative (serial dilutions from 10 μM to 0.1 nM in DMSO) into a 384-well plate.

  • Self-Validation Controls:

    • No-Enzyme Control: Wells containing substrate and buffer but no enzyme (establishes the absolute background signal)[5].

    • Positive Control: Wells with enzyme and substrate but no inhibitor (establishes 100% activity baseline)[5].

    • Reference Standard: Include a known pan-kinase inhibitor (e.g., Staurosporine) to validate assay dynamic range.

Step 3: Incubation and Detection

  • Incubate the reaction at room temperature for 60 minutes.

  • Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection buffer containing Europium-cryptate labeled antibodies.

  • Analytical Insight: HTRF is chosen over standard fluorescence because the time-delayed reading eliminates interference from the intrinsic auto-fluorescence often exhibited by highly conjugated imidazopyridine systems.

SARWorkflow Synthesis 1. Chemical Synthesis C6-Amine Functionalization Screening 2. Primary Screening HTRF Kinase Assay Synthesis->Screening Validation 3. Secondary Validation Cellular EC50 & Viability Screening->Validation Validation->Synthesis SAR Feedback Loop ADME 4. ADME Profiling Metabolic Stability & Efflux Validation->ADME ADME->Synthesis Property Optimization Lead 5. Lead Selection In Vivo Efficacy Models ADME->Lead

Figure 2: Iterative SAR optimization workflow for imidazopyridine derivatives.

Comparative Analysis of Scaffold Alternatives

While 8-methylimidazo[1,2-a]pyridin-6-amine is a highly effective core, rational drug design requires benchmarking it against its structural cousins to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A. 8-Methyl vs. 8-Fluoro Substitution

Replacing the 8-methyl group with an 8-fluoro moiety (e.g., 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine) alters the electron density of the bicyclic ring. While the methyl group provides excellent steric bulk for kinase selectivity[2], the fluorine atom significantly improves metabolic stability against Cytochrome P450 oxidation and lowers P-glycoprotein (Pgp)-mediated efflux, which is critical for CNS-penetrant drugs like Huntingtin-lowering agents[4].

B. Imidazopyridine vs. Imidazopyrazine

Transitioning from a pyridine to a pyrazine core (e.g., 2,8-dimethylimidazo[1,2-a]pyrazin-6-amine) introduces a second nitrogen into the six-membered ring. This modification offers an optimal stereoelectronic configuration that maintains a planar conformation through intramolecular hydrogen bonding. In RNA-splicing modulator studies, the pyrazine core demonstrated a 3-fold potency improvement over fluorinated benzamides and further reduced MDR1 efflux ratios[4].

C. 8-Methyl vs. 7-Trifluoromethyl (CF3)

The strategic incorporation of a trifluoromethyl group at the 7-position (7-CF3-imidazo[1,2-a]pyridine) is another powerful alternative. The strong carbon-fluorine bonds resist metabolic degradation, leading to an improved pharmacokinetic half-life[5]. However, the CF3 group drastically increases lipophilicity (LogP), which can negatively impact aqueous solubility compared to the more balanced 8-methyl analog. Therefore, the 8-methyl core is often preferred when oral bioavailability and solubility are the primary bottlenecks in the SAR campaign.

Conclusion

The 8-methylimidazo[1,2-a]pyridin-6-amine scaffold remains a cornerstone of modern targeted therapeutics. Its unique combination of hinge-binding capability, steric tunability at the C8 position, and synthetic accessibility at the C6 amine allows for rapid, iterative SAR development. By employing self-validating assay protocols and understanding the nuanced trade-offs between methyl, fluoro, and pyrazine alternatives, drug development professionals can systematically engineer highly potent and selective clinical candidates.

References

  • Narayan A., Patel S., Baile S., Jain S., Sharma S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at:[Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (PMC). Available at:[Link]

  • Li, X., et al. (2020). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at:[Link]

  • Woll, M. G., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling &amp; Disposal of 8-Methylimidazo[1,2-a]pyridin-6-amine Hydrochloride

As drug development accelerates, laboratory safety and environmental compliance must scale in tandem. 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride is a highly reactive heterocyclic building block frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, laboratory safety and environmental compliance must scale in tandem. 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride is a highly reactive heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other advanced active pharmaceutical ingredients (APIs).

This guide provides researchers, EHS professionals, and lab managers with a self-validating, mechanistically grounded protocol for the safe handling, spill response, and environmental disposal of this specific compound.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the material. 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride presents multi-route toxicity risks[1].

PropertyValueOperational Implication
Chemical Name 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochlorideBiologically active heterocyclic amine; requires strict waste segregation.
CAS Number 1803591-03-8Mandatory identifier for RCRA/EPA waste manifesting[1].
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates standard PPE (nitrile gloves, goggles, lab coat)[1].
Hazard Codes H302, H312, H332, H315, H319, H336Toxic via all primary exposure routes: oral, dermal, and inhalation[1].
Combustion Products NOx, HCl gas, CO, CO₂Necessitates high-temperature incineration with alkaline scrubbing[2].

Mechanistic Causality of Hazards (The "Why")

True laboratory safety stems from understanding the causality behind the rules. Do not treat this compound as generic organic waste.

  • Environmental Mobility: The hydrochloride salt formulation makes this imidazopyridine highly water-soluble. If introduced into the municipal water supply, it exhibits high environmental mobility and potential aquatic toxicity[2]. Drain disposal is strictly prohibited.

  • Thermal Decomposition Risks: Heterocyclic amines contain dense nitrogen networks, and the hydrochloride salt introduces a chloride counterion. Improper disposal or low-temperature burning will release highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[2].

  • Destruction Mechanics: To safely break the stable aromatic imidazopyridine ring and manage the resulting gases, the EPA mandates that heterocyclic amine waste be routed to permitted hazardous waste facilities capable of high-temperature incineration (>1000°C) equipped with alkaline exhaust scrubbers[3][4].

Waste Routing & Neutralization Workflow

The following diagram illustrates the logical routing of 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride waste streams to ensure complete chemical destruction.

G Source 8-Methylimidazo[1,2-a]pyridin- 6-amine HCl Waste Solid Solid Powder & Spills (HDPE Sealed Drums) Source->Solid Liquid Aqueous & Organic Solutions (Halogenated Waste Stream) Source->Liquid Incinerator High-Temp Incineration (>1000°C) Solid->Incinerator Liquid->Incinerator Scrubber Alkaline Gas Scrubber (Neutralizes HCl & NOx) Incinerator->Scrubber Exhaust Gas

Workflow for the segregation and high-temperature incineration of imidazopyridine waste streams.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning the procedure includes a built-in verification step to ensure the hazard has been successfully mitigated.

Protocol A: Solid Waste & Spill Decontamination

Use this protocol for expired bulk powder, contaminated weigh boats, or accidental benchtop spills.

  • Preparation: Don Level D PPE (closed-toe shoes, lab coat, safety goggles, and double nitrile gloves). If the spill is outside a fume hood and poses a dust inhalation risk (H332), don a NIOSH-approved N95 or P100 particulate respirator[1][2].

  • Containment: For spills, gently cover the powder with a damp, inert absorbent pad to suppress aerosolization. Do not dry-sweep[2].

  • Collection: Use a non-sparking plastic scoop to transfer the solid material and the absorbent pads into a chemically resistant, sealable High-Density Polyethylene (HDPE) container[5].

  • Labeling: Affix a hazardous waste tag. Explicitly list: "8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride, CAS 1803591-03-8, Toxic/Irritant."

  • Self-Validation Check: Wipe the spill area with a solvent-dampened cloth (e.g., ethanol), followed by a dry wipe. Validation is achieved when the secondary dry wipe shows zero particulate transfer or discoloration.

Protocol B: Liquid Waste Management

Use this protocol for reaction filtrates, HPLC effluents, or aqueous washings.

  • Segregation: Because of the chloride counterion, all liquid solutions containing this compound must be routed to the Halogenated Organic Waste stream to ensure it reaches an incinerator equipped with an acid-gas scrubber[3][5].

  • Transfer: Use a secondary containment tray during transfer. Pour the solution slowly into the designated carboy to prevent splashing.

  • Self-Validation Check: Inspect the waste carboy log. Validation is achieved when the log explicitly reflects the addition of an amine hydrochloride, ensuring downstream waste handlers do not mix it with incompatible strong oxidizers.

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Use this protocol to downgrade an empty primary chemical bottle to non-hazardous solid waste.

  • First Rinse: Add a compatible solvent (e.g., methanol or ethanol) to the empty container, filling it to approximately 10% volume. Cap tightly and agitate vigorously for 30 seconds. Pour the rinsate into the Halogenated Liquid Waste carboy[5].

  • Second & Third Rinses: Repeat the process two more times using the same solvent[5].

  • Defacement: Use a thick permanent marker to completely cross out the original chemical label and hazard pictograms[5].

  • Self-Validation Check: The container is validated as decontaminated only when the third rinsate is completely visually clear, leaves no residue upon evaporation, and the original label is rendered entirely illegible. The glass can now be disposed of in standard broken glass/solid waste receptacles.

Emergency First Aid Considerations

If procedural controls fail, immediate response is critical. Because this product is a corrosive and toxic material, gastric lavage or emesis is strictly contraindicated if ingested, as it poses a severe danger of esophageal perforation[2]. In case of skin or eye contact (H315, H319), flush immediately with copious amounts of water for a minimum of 15 minutes and seek occupational medical attention[1][2].

References

  • NextSDS. 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) / Regulations.gov. Significant New Use Rules on Certain Chemical Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Identification Of Organic Compounds In Effluents From Industrial Sources. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride
Reactant of Route 2
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8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride
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